Palmarumycin CP(1)
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Overview
Description
Palmarumycin derivative 1 is a member of the spirobisnaphthalene family, which is known for its broad bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from fungi and plants and have unique structural features that contribute to their biological activities.
Preparation Methods
The synthesis of Palmarumycin derivative 1 involves several key steps:
Starting Materials: The synthesis begins with 1,8-dihydroxynaphthalene and 5-methoxytetralone.
Epoxidation: The first step involves a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: This is followed by an organoselenium-mediated reduction.
Ring-Opening and Elimination: The final steps include a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. The overall yield of the synthesis ranges from 1.0% to 17.4% .
Chemical Reactions Analysis
Palmarumycin derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.
The major products formed from these reactions include various derivatives of Palmarumycin, which exhibit different biological activities .
Scientific Research Applications
Palmarumycin derivative 1 has several scientific research applications:
Mechanism of Action
The mechanism of action of Palmarumycin derivative 1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Palmarumycin derivative 1 is unique compared to other similar compounds due to its specific structural features and biological activities:
Properties
CAS No. |
159933-90-1 |
---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
InChI Key |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
159933-90-1 | |
Synonyms |
palmarumycin CP(1) palmarumycin CP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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